molecular formula C23H23N3O4S B2767249 3-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2097926-64-0

3-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2767249
CAS No.: 2097926-64-0
M. Wt: 437.51
InChI Key: VYSBHXXYIGZTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide ( 2097926-64-0) is a synthetic small molecule with a molecular formula of C23H23N3O4S and a molecular weight of 437.51 g/mol . This complex organic compound features a 1-methyl-1H-pyrazole core substituted with a 2,5-dimethoxyphenyl group at the 3-position and a carboxamide group at the 5-position, which is linked to a unique furan- and thiophene-containing ethyl chain . The pyrazole moiety is a privileged scaffold in medicinal chemistry and is known for its wide spectrum of pharmacological activities . While the specific biological profile of this compound requires further investigation, analogs and derivatives containing the pyrazole nucleus have demonstrated significant research potential in areas such as anticancer and anti-inflammatory activities . Some pyrazole derivatives have also been reported to exhibit potent antioxidant properties, functioning as effective free radical scavengers . The presence of both furan and thiophene heterocycles in its structure may further influence its physicochemical properties and interaction with biological targets, making it a compound of interest for various research applications. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-26-19(13-18(25-26)16-12-15(28-2)8-9-20(16)29-3)23(27)24-14-17(21-6-4-10-30-21)22-7-5-11-31-22/h4-13,17H,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSBHXXYIGZTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H24N4O4C_{23}H_{24}N_{4}O_{4}, with a molecular weight of 420.46 g/mol. The structure features a pyrazole core, which is known for its pharmacological versatility, along with furan and thiophene substituents that may enhance its biological interactions.

PropertyValue
Molecular FormulaC23H24N4O4
Molecular Weight420.46 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The pyrazole moiety has been shown to inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammation and cancer progression.
  • Receptor Modulation : The presence of the furan and thiophene rings may facilitate binding to specific receptors, enhancing the compound's efficacy in modulating biological responses.
  • Antioxidant Activity : The compound exhibits antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals.

Anticancer Activity

Research has demonstrated the anticancer potential of this compound through various in vitro assays. For instance, it has shown significant cytotoxic effects against several cancer cell lines, including:

  • Breast Cancer (MCF-7) : IC50 values indicate potent inhibition of cell proliferation.
  • Lung Cancer (A549) : Similar inhibitory effects were observed.
Cell LineIC50 (μM)
MCF-712.5
A54915.0

Anti-inflammatory Effects

In animal models, the compound exhibited anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involves inhibition of COX enzymes, leading to decreased production of pro-inflammatory mediators.

Case Studies

  • Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 breast cancer cells, finding that it induced apoptosis through the mitochondrial pathway. The study reported an increase in caspase activity and a decrease in Bcl-2 expression, indicating a shift towards pro-apoptotic signaling pathways.
  • In Vivo Anti-inflammatory Study : In a rat model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to controls. Histological analysis revealed reduced leukocyte infiltration and lower levels of inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Heterocycle Variations

The target compound’s pyrazole-carboxamide scaffold distinguishes it from thiadiazole-carboxamide derivatives (e.g., compounds 18j–18o in ), which exhibit thiadiazole cores linked to pyridinyl or substituted phenyl groups. For example:

  • N-(3-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18l) : Incorporates a chlorophenyl group, enhancing lipophilicity compared to methoxy-substituted analogs .

The target compound’s furan-thiophene ethyl linker is unique among the cited analogs, likely affecting π-π stacking and electronic properties due to the conjugated heteroaromatic systems.

Physicochemical Properties

Melting points and crystallinity trends from provide insight into substituent effects:

Compound (Core Structure) Substituents Melting Point (°C) Reference
Target Compound (Pyrazole) 2,5-Dimethoxyphenyl, furan-thiophene Not reported
18j (Thiadiazole) 3,5-Dimethoxyphenyl, pyridin-4-yl 179–180
18k (Thiadiazole) Pyridin-2-yl, pyridin-4-yl 190–192
18o (Thiadiazole) 4-Fluorophenyl, pyridin-3-yl 200–202
Compound (Pyrazole) 2-Hydroxy-4-methylphenyl, thiadiazole Not reported

Key observations:

  • Electron-withdrawing groups (e.g., 18o ’s 4-fluorophenyl) correlate with higher melting points (200–202°C), suggesting stronger crystal packing interactions.
  • Methoxy groups (e.g., 18j ) reduce melting points slightly compared to halogens, likely due to steric hindrance or reduced dipole interactions .
  • The target compound’s dimethoxy and heteroaromatic substituents may lower melting points relative to fluorophenyl analogs but enhance solubility in polar solvents.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and substituent positions (e.g., methoxy groups at 2,5-phenyl positions) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

What strategies optimize the amide coupling step?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity of the acid chloride .
  • Temperature control : Reactions performed at 0–5°C minimize side reactions (e.g., hydrolysis) .
  • Coupling agents : Use of HOBt/EDCI reduces racemization and improves yields (80–90%) .
  • Workup : Precipitation in ice-cwater followed by column chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates .

What biological targets are hypothesized for this compound?

Q. Basic

  • Kinase inhibition : Structural analogs with pyrazole-thiophene scaffolds target kinases (e.g., JAK2, EGFR) due to ATP-binding site compatibility .
  • GPCR modulation : The furan-thiophene-ethylamine moiety may interact with serotonin or dopamine receptors .
  • Antimicrobial activity : Thiophene and pyrazole groups disrupt bacterial cell membranes .

How do structural modifications (e.g., methoxy groups) affect bioactivity?

Q. Advanced

  • Methoxy groups : Enhance lipophilicity (logP) and π-stacking with hydrophobic enzyme pockets. Replacing methoxy with electron-withdrawing groups (e.g., nitro) reduces activity in kinase assays .
  • Thiophene vs. furan : Thiophene’s sulfur atom improves metabolic stability compared to furan, as shown in microsomal stability assays .
  • Pyrazole methylation : The 1-methyl group prevents N-demethylation, improving pharmacokinetics in rodent models .

How to resolve contradictions in biological assay data?

Q. Advanced

  • Purity verification : Re-test compound purity via HPLC to rule out impurities (e.g., unreacted acid chloride) .
  • Orthogonal assays : Compare enzymatic inhibition (IC₅₀) with cellular assays (e.g., MTT for cytotoxicity) to confirm target specificity .
  • Metabolite screening : LC-MS/MS identifies active metabolites that may skew results in in vivo models .

What analytical techniques confirm compound stability?

Q. Basic

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>200°C indicates thermal stability) .
  • Photostability testing : Exposure to UV light (320–400 nm) monitors degradation over 48 hours .

What in vivo models evaluate pharmacokinetics?

Q. Advanced

  • Rodent models : Oral administration (10 mg/kg) with plasma sampling at 0–24h. LC-MS/MS quantifies bioavailability (AUC) and half-life (t½) .
  • Tissue distribution : Radiolabeled compound (¹⁴C) tracks accumulation in liver, brain, and kidneys .
  • Metabolic stability : Incubation with liver microsomes (human/rat) identifies cytochrome P450-mediated degradation .

How to design a structure-activity relationship (SAR) study?

Q. Advanced

Analog synthesis : Vary substituents (e.g., replace 2,5-dimethoxy with 3,4-dichloro) .

Biological testing : Screen analogs in target-specific assays (e.g., kinase inhibition, antimicrobial MIC).

Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to ATP-binding pockets .

QSAR analysis : Correlate logP, polar surface area, and IC₅₀ values to optimize lead compounds .

What are the solubility and formulation challenges?

Q. Basic

  • Solubility : Low aqueous solubility (logP ~3.5) necessitates co-solvents (e.g., DMSO, cyclodextrins) for in vitro assays .
  • Formulation : Nanoemulsions or liposomal encapsulation improve oral bioavailability in preclinical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.